tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate
Brand Name: Vulcanchem
CAS No.: 2411256-70-5
VCID: VC11599138
InChI: InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-11-4-5-14(9-18-11)6-10(16)7-14/h11H,4-9H2,1-3H3,(H,15,17)
SMILES:
Molecular Formula: C14H23NO4
Molecular Weight: 269.34 g/mol

tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate

CAS No.: 2411256-70-5

Cat. No.: VC11599138

Molecular Formula: C14H23NO4

Molecular Weight: 269.34 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl N-({2-oxo-6-oxaspiro[3.5]nonan-7-yl}methyl)carbamate - 2411256-70-5

Specification

CAS No. 2411256-70-5
Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
IUPAC Name tert-butyl N-[(2-oxo-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate
Standard InChI InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-11-4-5-14(9-18-11)6-10(16)7-14/h11H,4-9H2,1-3H3,(H,15,17)
Standard InChI Key GJCOMYCUWJSBER-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NCC1CCC2(CC(=O)C2)CO1

Introduction

Chemical Identity and Structural Characterization

Molecular Formula and Nomenclature

The compound’s molecular formula is C₁₄H₂₃NO₄, with a molecular weight of 269.34 g/mol . Its systematic IUPAC name, tert-butyl N-[(2-oxo-6-oxaspiro[3.5]nonan-7-yl)methyl]carbamate, reflects its spirocyclic backbone and functional groups. The spiro[3.5]nonane core features a six-membered oxane ring fused to a five-membered cyclopentanone moiety, with a methylcarbamate group attached at the 7-position .

Structural Descriptors

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Mass spectrometry data for common adducts are summarized below :

Adductm/zPredicted CCS (Ų)
[M+H]⁺270.17000166.8
[M+Na]⁺292.15194169.7
[M+NH₄]⁺287.19654170.3
[M-H]⁻268.15544165.7

These values aid in analytical identification using ion mobility spectrometry.

Discrepancies in Supplier Data

Synthetic and Functional Considerations

Role of the Carbamate Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone in peptide synthesis, protecting amine functionalities during multi-step reactions . Its incorporation into spirocyclic systems may enhance metabolic stability or bioavailability in drug candidates .

Spirocyclic Architecture

Spiro compounds like this are prized in medicinal chemistry for their ability to restrict rotational freedom, potentially improving target binding selectivity. The 6-oxaspiro[3.5]nonan-2-one core combines ether and ketone functionalities, which could participate in hydrogen bonding or serve as electrophilic sites for further derivatization .

Challenges and Research Gaps

Absence of Literature and Patents

No peer-reviewed studies or patents explicitly mention CID 146049572 . This gap highlights its status as either a novel entity or an underutilized intermediate.

Synthetic Routes

Potential synthesis strategies could involve:

  • Spirocyclization: Cyclization of a keto-ether precursor.

  • Carbamate Installation: Reaction of a spirocyclic amine with Boc anhydride.

Detailed protocols remain unpublished, necessitating exploratory work.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator